molecular formula C16H15IN2O2 B3841355 N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B3841355
M. Wt: 394.21 g/mol
InChI Key: UAECFXRGDSMTQV-WOJGMQOQSA-N
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Description

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O2/c1-21-15-8-7-13(9-14(15)17)11-18-19-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECFXRGDSMTQV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodo-4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction would regenerate the starting materials.

Scientific Research Applications

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The presence of the iodine atom and methoxy group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The methoxy group also contributes to its chemical behavior, making it distinct from other similar Schiff base hydrazones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide
Reactant of Route 2
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N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

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